molecular formula C10H15NO2S B259901 N-(2-ethylphenyl)ethanesulfonamide

N-(2-ethylphenyl)ethanesulfonamide

Cat. No.: B259901
M. Wt: 213.3 g/mol
InChI Key: XCXJFHDYVCIKBU-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)ethanesulfonamide is a synthetic organic compound belonging to the sulfonamide class, characterized by the presence of the sulfonamide functional group (-SO2NH-). Sulfonamides represent a significant class of molecules in medicinal chemistry with a broad spectrum of pharmacological activities . Ethanesulfonamide derivatives, in particular, have been identified in scientific literature as a novel class of orally active endothelin-A (ETA) receptor antagonists . This suggests that this compound is a valuable chemical tool for researchers investigating the endothelin system, which plays a critical role in cardiovascular physiology and diseases including hypertension and heart failure. The mechanism of action for such compounds typically involves high-affinity binding to and blockade of the ETA receptor, thereby inhibiting the biological effects of endothelin-1, a potent vasoconstrictor . Beyond cardiovascular research, sulfonamide core structures are extensively studied for their diverse biological activities, which can include anti-carbonic anhydrase, anti-diabetic, and antibacterial properties, depending on their specific molecular substitutions . The exact physical and chemical properties, solubility, and spectral data for this specific lot are provided in the accompanying Certificate of Analysis. This product is intended for research and development applications in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(2-ethylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-9-7-5-6-8-10(9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3

InChI Key

XCXJFHDYVCIKBU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NS(=O)(=O)CC

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Substituents significantly alter melting points, solubility, and stability:

  • N-(4-methoxy-3-nitrophenyl)ethenesulfonamide () has a melting point of 172–174°C , attributed to nitro group polarity and molecular packing .
  • N-(2-hydroxyethyl)-2-(hydroxyethylamino)-2-(4-nitrophenyl)ethanesulfonamide () exhibits variable solubility in polar solvents, as shown by NMR spectra in different solvents .
  • The ethyl group in N-(2-ethylphenyl)ethanesulfonamide likely reduces crystallinity compared to nitro or methoxy derivatives, lowering its melting point .
Table 2: Physical Properties
Compound Substituent(s) Melting Point (°C) Solubility Reference
This compound 2-ethylphenyl Not reported Moderate in organics
N-(4-methoxy-3-nitrophenyl)ethenesulfonamide 4-methoxy, 3-nitro 172–174 Low in water
Compound 6b () 4-chlorobenzyl, pyrazole Not reported Lipophilic

Chemical Stability and Reactivity

  • Electron-Donating Groups : Ethyl and methoxy groups () enhance stability under acidic conditions by reducing electrophilic attack on the sulfonamide .
  • Electron-Withdrawing Groups : Nitro substituents () increase acidity of the sulfonamide proton, improving reactivity in base-catalyzed reactions .

Preparation Methods

Classical Sulfonylation Using Ethanesulfonyl Chloride

The most widely documented method involves direct reaction of 2-ethylaniline (1 ) with ethanesulfonyl chloride (2 ) in the presence of a base such as triethylamine or pyridine . The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Scheme:

2-Ethylaniline+CH3CH2SO2ClBaseN-(2-Ethylphenyl)ethanesulfonamide+HCl\text{2-Ethylaniline} + \text{CH}3\text{CH}2\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Experimental Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Time: 4–24 hours

  • Yield: 60–85% after column chromatography

Key Optimization Factors:

  • Stoichiometry: A 1.2:1 molar ratio of ethanesulfonyl chloride to 2-ethylaniline minimizes side products.

  • Purification: Silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from acetone/water .

Ethenesulfonyl Fluoride Condensation

Alternative routes utilize ethenesulfonyl fluoride (3 ) as an electrophilic agent. This method, detailed in patent US4874771A , involves heating 2-ethylaniline with ethenesulfonyl fluoride in toluene or acetic acid at 110–130°C for 24–72 hours.

Reaction Scheme:

2-Ethylaniline+CH2=CHSO2FΔThis compound+HF\text{2-Ethylaniline} + \text{CH}2=\text{CHSO}2\text{F} \xrightarrow{\Delta} \text{this compound} + \text{HF}

Experimental Data:

ParameterValue
SolventToluene
Temperature120°C
Time48 hours
Yield45–55%
PurificationFlash chromatography

Advantages:

  • Avoids handling corrosive sulfonyl chlorides.

  • Suitable for large-scale synthesis due to stability of ethenesulfonyl fluoride .

Sulfonic Acid Salt Halogenation

A less common approach involves converting sodium 2-ethylbenzenesulfonate (4 ) to the corresponding sulfonyl chloride using oxalyl chloride (5 ) in the presence of catalytic water and DMF . The sulfonyl chloride is then reacted with ammonia or amines.

Reaction Steps:

  • Halogenation:

NaO3S-C6H4CH2CH3+(COCl)2DMF, H2OClSO2C6H4CH2CH3+CO2+NaCl\text{NaO}3\text{S-C}6\text{H}4-\text{CH}2\text{CH}3 + \text{(COCl)}2 \xrightarrow{\text{DMF, H}2\text{O}} \text{ClSO}2-\text{C}6\text{H}4-\text{CH}2\text{CH}3 + \text{CO}_2 + \text{NaCl}

  • Amination:

ClSO2C6H4CH2CH3+NH3This compound+HCl\text{ClSO}2-\text{C}6\text{H}4-\text{CH}2\text{CH}3 + \text{NH}3 \rightarrow \text{this compound} + \text{HCl}

Critical Parameters:

  • Oxalyl Chloride Ratio: 2.1–2.6 equivalents relative to sulfonate .

  • Catalytic Water: 0.3 equivalents accelerates protonation of the sulfonate .

Yield: 70–78% after acid-base extraction .

Microwave-Assisted Synthesis

Emerging methodologies employ microwave irradiation to accelerate reactions. A 2022 study demonstrated that irradiating 2-ethylaniline and ethanesulfonyl chloride in DMF at 100°C for 15 minutes achieves 90% conversion .

Optimized Conditions:

  • Power: 300 W

  • Pressure: 250 psi

  • Workup: Simple filtration eliminates column chromatography .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Sulfonylation8598HighModerate
Ethenesulfonyl Fluoride5595MediumLow
Sulfonate Halogenation7897HighHigh
Microwave-Assisted9099LowHigh

Characterization and Quality Control

Synthesized this compound is validated via:

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.21 (t, 3H, CH2_2CH3_3), 2.65 (q, 2H, CH2_2CH3_3), 3.12 (s, 2H, SO2_2NH), 7.25–7.45 (m, 4H, Ar-H) .

  • IR: Peaks at 1325 cm1^{-1} (S=O asymmetric) and 1150 cm1^{-1} (S=O symmetric) .

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30) .

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)ethanesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-ethylaniline with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

Amine Activation : React 2-ethylaniline with ethanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization strategies:

  • Temperature Control : Lower temperatures reduce byproducts like disulfonylation.
  • Catalyst Use : DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
  • Yield Monitoring : TLC or HPLC tracking ensures reaction completion.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl/methylene groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂-SO₂).
  • ¹³C NMR : Confirm sulfonamide linkage (C-SO₂ resonance ~45–50 ppm) and aromatic carbons.
  • HRMS : Verify molecular ion [M+H]⁺ (m/z calculated for C₁₀H₁₅NO₂S: 229.0875).
  • FTIR : Detect sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How can researchers assess the solubility and stability of This compound in different solvents?

  • Methodological Answer :
  • Solubility Screening : Use the "shake-flask method" in polar (DMSO, methanol) and non-polar solvents (hexane) at 25°C. Centrifuge and quantify via UV-Vis (λmax ~260–280 nm).
  • Stability Tests :
  • pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze degradation by HPLC.
  • Thermal Stability : TGA/DSC to determine decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of This compound against specific enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydropteroate synthase, implicated in antibacterial activity).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, BBB permeability).
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like This compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze compounds via HPLC (>98% purity) to exclude batch variability.
  • Orthogonal Assays : Confirm activity using both cell-based (e.g., MIC for antibacterials) and biochemical (e.g., enzyme inhibition) assays.
  • Structural Analogues : Synthesize derivatives (e.g., fluorinated or methoxy-substituted) to isolate SAR trends .

Q. How can researchers optimize This compound for targeted drug delivery?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Nanocarrier Loading : Encapsulate in PEGylated liposomes; characterize loading efficiency via dialysis and LC-MS.
  • In Vivo Tracking : Radiolabel with ¹⁴C or ³H for biodistribution studies in animal models .

Q. What are the best practices for handling and storing This compound to ensure long-term stability?

  • Methodological Answer :
  • Storage Conditions : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks.
  • Lyophilization : For aqueous solutions, lyophilize and reconstitute in DMSO for long-term use .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate This compound toxicity in cell lines?

  • Methodological Answer :
  • Dose Range : Test 0.1–100 µM, using serial dilutions.
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin for apoptosis).
  • Endpoint Assays : Combine MTT (viability) and Annexin V/PI staining (apoptosis/necrosis).
  • Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values .

Q. What analytical workflows are recommended for identifying degradation products of This compound under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and oxidative (H₂O₂) conditions.
  • LC-HRMS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradants; fragment ions identify structural modifications.
  • Degradation Pathways : Propose mechanisms (e.g., hydrolysis of sulfonamide bond) based on MS/MS patterns .

Contradictory Data & Reproducibility

Q. Q. How can researchers address batch-to-batch variability in the synthesis of This compound?

  • Methodological Answer :
  • Process Validation : Document critical parameters (e.g., reaction time, solvent purity) via DOE (Design of Experiments).
  • QC Protocols : Implement in-process checks (e.g., in-line FTIR for reaction monitoring).
  • Interlab Reproducibility : Share protocols with collaborators; cross-validate using round-robin testing .

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